
Sodium houttuyfonate
Overview
Description
Sodium Houttuyfonate (SH) is an active compound derived from the Houttuynia plant . It’s primarily used for treating purulent skin infections and respiratory tract infections, including pneumonia in elderly patients, and chronic bronchitis . It has been identified as a potential bactericide .
Synthesis Analysis
The active ingredient in Houttuynia cordata has been identified as houttuynin, or 3-oxododecanal . This aldehyde is chemically unstable, leading researchers to prepare stable derivatives to explore potential medicinal uses . One of these derivatives is dodecyl sodium sulfoacetate, which for this purpose is called Sodium New Houttuyfonate (SNH) .Molecular Structure Analysis
The molecular formula of Sodium Houttuyfonate is C14H27O5S.Na . It has a molecular weight of 330.42 .Chemical Reactions Analysis
The researchers found that Sodium New Houttuyfonate (SNH) upregulates several proteins in S. pneumoniae that produce reactive oxygen species . Specifically, they found that H2O2 produced from the upregulation kills S. pneumoniae in a dose-dependent manner .Physical And Chemical Properties Analysis
Sodium Houttuyfonate has a molecular formula of C14H27O5S.Na and a molecular weight of 330.42 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Antiseizure and Neuroprotective Effects
Sodium houttuyfonate (SH) has been studied for its antiseizure and neuroprotective effects. It has been found to prevent seizures and neuronal cell loss by maintaining glutamatergic system stability in male rats with kainic acid-induced seizures . SH showed antiseizure effects at a dose of 100 mg/kg; it prolonged seizure latency and decreased seizure scores .
Inhibiting Cancer-Promoting Bacteria
SH has been found to inhibit cancer-promoting Fusobacterium nucleatum (Fn), which is closely associated with a higher risk for carcinogenesis, metastasis, and chemoresistance of colorectal cancer (CRC) . SH showed potent antibacterial activity on Fn with little toxicity toward host cells .
Treating Respiratory Tract Infections
SH is mainly used for treating purulent skin infections, respiratory tract infections, including pneumonia in elderly patients, and chronic bronchitis .
Antibacterial Activity Against MRSA
Sodium New Houttuyfonate (SNH) demonstrated in vitro antibacterial activity against 103 hospital-associated MRSA isolates . Combinations of sub-MIC levels of SNH and oxacillin or netilmicin significantly improved the in vitro antibacterial activity against MRSA compared with either drug alone .
Antifungal Activity
Many investigations have revealed that SH has various biological and pharmacological activities such as anti-inflammatory activity in the respiratory tract and antibacterial activity against Gram-positive bacteria . It also has anti-Candida albicans activity .
Reducing Colorectal Cancer Progression
SH has been found to reduce colorectal cancer progression. It inhibits Fn-induced inflammation and CRC growth promoted by Fn . This finding is promising for CRC treatment and provides an important foundation for future antimicrobial therapy for clinical CRC treatment .
Mechanism of Action
Target of Action
Sodium houttuyfonate (SH) primarily targets various bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus . It also targets Fusobacterium nucleatum (Fn), a bacterium associated with colorectal cancer . SH has been found to have potent antibacterial activity against these targets .
Mode of Action
SH interacts with its targets by inhibiting their growth and biofilm formation . It has been found to inhibit the Ras1-cAMP-Efg1 pathway in Candida albicans, resulting in the down-regulation of several biofilm formation-related genes . In Pseudomonas aeruginosa, SH affects the expression of biofilm and virulence factors controlled by quorum sensing . In Staphylococcus aureus, SH upregulates several proteins that produce reactive oxygen species, leading to bacterial death .
Biochemical Pathways
SH affects multiple biochemical pathways. In Candida albicans, it significantly down-regulates the expression of several biofilm formation-related genes in the Ras1-cAMP-Efg1 pathway . In Pseudomonas aeruginosa, SH regulates the quorum sensing system, which controls the production of various virulence factors and biofilm formation . In the context of pulmonary fibrosis, SH may act through multiple signaling pathways, including the phosphatidylinositol 3-kinase-protein kinase B (PI3K/AKT) pathways, mitogen-activated protein kinase (MAPK) pathways, the tumor necrosis factor (TNF) pathways, and interleukin-17 (IL-17) signaling pathways .
Pharmacokinetics
It’s used clinically as an anti-inflammatory drug .
Result of Action
The molecular and cellular effects of SH’s action include the inhibition of biofilm formation, suppression of virulence factors, and induction of bacterial death . SH also has anti-inflammatory effects and can reduce the production of key inflammatory factors .
Action Environment
Environmental factors can influence the action of SH. For instance, the gut microbiota of mice treated with SH showed significant differences in the abundance of specific bacteria such as Escherichia–Shigella and Odoribacter, which might be associated with the increase of inflammatory factors . Furthermore, SH’s antibacterial activity can be affected by the presence of other compounds. For example, SH has been found to have a synergistic effect with levofloxacin against biofilm formation by Pseudomonas aeruginosa .
Safety and Hazards
properties
IUPAC Name |
sodium;1-hydroxy-3-oxododecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPWMWCITPGPKK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium houttuyfonate | |
CAS RN |
83766-73-8 | |
| Record name | Sodium houttuyfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083766738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM HOUTTUYFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01U4RI8IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SH exert its antibacterial effects?
A1: SH demonstrates multifaceted antibacterial activity. Research indicates that it can inhibit bacterial growth by:
- Disrupting biofilm formation: SH effectively hinders biofilm formation in various bacteria, including Staphylococcus epidermidis [, , , , ] and Pseudomonas aeruginosa [, , , , ]. This effect is attributed to downregulation of genes associated with biofilm formation, such as icaA in S. epidermidis [] and algD and algR in P. aeruginosa [].
- Modulating bacterial virulence: SH can inhibit the production of virulence factors in Staphylococcus aureus, such as α-haemolysin and enterotoxins A and B []. It also interferes with quorum sensing systems, as evidenced by the downregulation of agr/RNAIII and upregulation of luxS in S. epidermidis [].
- Synergistic action with antibiotics: SH exhibits synergy with certain antibiotics, enhancing their effectiveness against bacteria. For instance, it improves the activity of erythromycin against S. epidermidis biofilms [, ] and imipenem against P. aeruginosa biofilms [].
Q2: What is the mechanism behind SH's anti-inflammatory activity?
A2: Studies suggest that SH exerts its anti-inflammatory effects through several pathways:
- Modulation of inflammatory mediators: SH can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), while promoting the secretion of the anti-inflammatory cytokine IL-10 [, , , ].
- Inhibition of inflammatory signaling pathways: SH has been shown to suppress the activation of nuclear factor kappa-B (NF-κB), a key regulator of inflammation, in various models [, , ]. Additionally, it can inhibit the activation of mitogen-activated protein kinases (MAPKs), another important signaling pathway involved in inflammation [].
- Regulation of immune cell activity: SH can influence the activity of immune cells, such as macrophages. It has been shown to induce respiratory burst and increase intracellular free calcium concentration in macrophages, indicating activation of these cells []. SH can also impact T cell function by increasing the secretion of IL-2 [].
Q3: Does SH interact with the host immune system?
A3: Yes, SH demonstrates an ability to modulate the host immune system. Studies show:
- Immunoenhancement: In chickens vaccinated against Newcastle disease virus, SH enhanced immune responses by improving immune organ indices, cytokine levels, and antibody titers [].
- Modulation of gut microbiota: SH can influence the composition of the gut microbiota, increasing the abundance of beneficial bacteria [, , ]. This modulation of the gut microbiota may contribute to its anti-inflammatory effects, particularly in the context of inflammatory bowel disease [, ].
Q4: What is the molecular formula and weight of SH?
A4: The molecular formula of SH is C10H17NaO5S, and its molecular weight is 272.3 g/mol.
Q5: Is there any information available about the stability of SH under different conditions?
A5: While limited information is available on the specific stability parameters of SH, one study explored its stability under simulated gastrointestinal conditions []. The study found that the solvent, temperature, and pH significantly influenced SH's stability.
Q6: Are there any known toxicological concerns associated with SH?
A6: Currently, published research provides limited information regarding the long-term toxicity profile of SH. Further studies are necessary to fully evaluate its safety profile.
Q7: What disease models have been used to study the efficacy of SH?
A7: SH has been evaluated in various in vitro and in vivo models, including:
- Bacterial biofilms: S. epidermidis and P. aeruginosa biofilm models have been used to demonstrate the inhibitory effects of SH on biofilm formation [, , , , , , , , , ].
- Inflammatory models: SH's anti-inflammatory activity has been studied in models such as lipopolysaccharide (LPS)-induced mastitis in mice [] and xylene-induced ear edema in mice [].
- Myocardial hypertrophy models: Studies have investigated the effects of SH on myocardial hypertrophy in mice and rats, demonstrating its potential in reducing cardiac hypertrophy [, ].
- Pulmonary hypertension model: SH has been shown to alleviate pulmonary hypertension in a monocrotaline (MCT)-induced rat model [].
- Traumatic brain injury model: Research suggests that SH may improve neurological outcomes in a mouse model of traumatic brain injury [].
- Ulcerative colitis models: Studies have explored the beneficial effects of SH in dextran sulfate sodium-induced colitis models, particularly in the context of Candida albicans overgrowth [, ].
Q8: Has SH been tested in clinical trials?
A8: While preclinical studies have shown promising results, clinical trials are needed to confirm the efficacy and safety of SH in humans.
Q9: What are some areas where further research on SH is needed?
A9: Further research is crucial to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663792.png)
![6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one](/img/structure/B1663793.png)
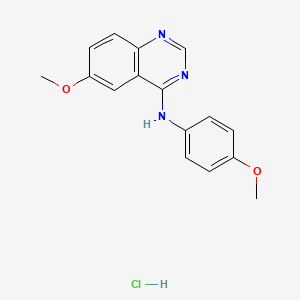
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

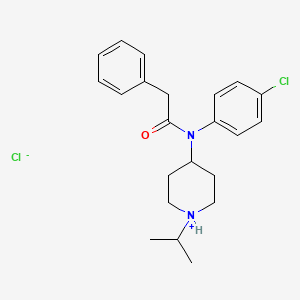
![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)
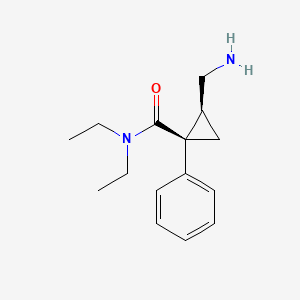
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)

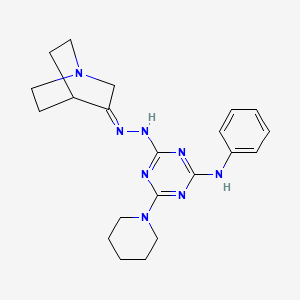
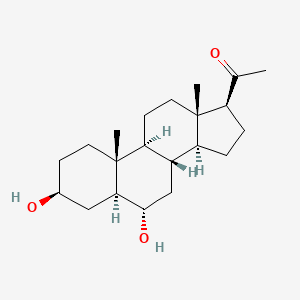

![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)